Ret-IN-13

RET kinase Wild-type RET IC50

Ret-IN-13 is a highly potent and selective RET kinase inhibitor. It offers sub-nanomolar potency against both wild-type and V804M gatekeeper mutant RET. Its favorable CYP profile minimizes off-target effects, ensuring reliable and reproducible results in preclinical models of RET-driven diseases.

Molecular Formula C32H33F4N5O3
Molecular Weight 611.6 g/mol
Cat. No. B12401275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-13
Molecular FormulaC32H33F4N5O3
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=C(C=C2C(F)(F)F)NC(=O)CC3=CN=C(C=C3)C4=CN=C5C=C(C(=CC5=C4)OC)OC)F
InChIInChI=1S/C32H33F4N5O3/c1-4-40-7-9-41(10-8-40)19-23-13-25(33)28(15-24(23)32(34,35)36)39-31(42)11-20-5-6-26(37-17-20)22-12-21-14-29(43-2)30(44-3)16-27(21)38-18-22/h5-6,12-18H,4,7-11,19H2,1-3H3,(H,39,42)
InChIKeyZZWZYEZSFZRFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ret-IN-13: A Quinoline-Based, Highly Potent RET Kinase Inhibitor for Scientific Research and Preclinical Procurement


Ret-IN-13, also designated compound 1, is a quinoline-derived small molecule identified as a potent inhibitor of the Rearranged during Transfection (RET) kinase [1]. It demonstrates low nanomolar inhibitory activity against both wild-type RET (WT) and the clinically relevant V804M gatekeeper mutant, with reported IC₅₀ values of 0.5 nM and 0.9 nM, respectively [1]. The compound exhibits favorable in vitro ADME characteristics, including minimal inhibition of major cytochrome P450 isoforms, suggesting a reduced potential for drug-drug interactions in preclinical models [1]. Ret-IN-13 is offered as a research tool compound for investigating RET-driven tumor biology and intestinal diseases linked to aberrant RET activation.

Why Generic RET Inhibitors Cannot Substitute for Ret-IN-13 in Specialized Research and Procurement Decisions


The RET kinase inhibitor landscape is characterized by diverse chemotypes (e.g., pyrazolopyrimidines, quinolines, indazolinones) and vastly different selectivity and potency profiles [1]. Multikinase inhibitors like cabozantinib and vandetanib, while targeting RET, possess broad off-target activities that confound data interpretation and introduce dose-limiting toxicities [2]. Even among selective RET inhibitors, potency and resistance mutant coverage vary significantly: selpercatinib exhibits IC₅₀ values of 14.0 nM for RET WT and 24.1 nM for V804M, while pralsetinib shows 0.4 nM across variants . Ret-IN-13, with its sub-nanomolar potency (0.5 nM WT, 0.9 nM V804M) and favorable CYP inhibition profile, offers a distinct pharmacological fingerprint [3]. Substitution with a generic analog would compromise experimental reproducibility and may fail to adequately inhibit V804M mutant-driven models. The quantitative evidence below establishes the unique performance parameters of Ret-IN-13.

Ret-IN-13 Quantitative Differentiation: Comparative Potency and Selectivity Evidence for Scientific Procurement


Enhanced Potency Against Wild-Type RET Kinase Relative to Selpercatinib and Cabozantinib

Ret-IN-13 demonstrates a 28-fold higher potency against wild-type RET kinase compared to the selective inhibitor selpercatinib and a 10.4-fold higher potency compared to the multikinase inhibitor cabozantinib. The IC₅₀ for Ret-IN-13 against RET WT is 0.5 nM, whereas selpercatinib exhibits an IC₅₀ of 14.0 nM and cabozantinib exhibits an IC₅₀ of 5.2 nM [1]. This sub-nanomolar potency positions Ret-IN-13 as a highly effective tool for experiments requiring maximal target engagement at low concentrations.

RET kinase Wild-type RET IC50 Kinase inhibition

Superior Inhibition of RET V804M Gatekeeper Mutant Compared to Selpercatinib and Vandetanib

Ret-IN-13 potently inhibits the clinically relevant RET V804M gatekeeper mutant with an IC₅₀ of 0.9 nM [1]. This represents a 26.8-fold improvement over selpercatinib (IC₅₀ = 24.1 nM) and a dramatic >4800-fold improvement over the multikinase inhibitor vandetanib (IC₅₀ = 4330 nM) [2]. The V804M mutation is a primary mechanism of acquired resistance to first-generation RET inhibitors; compounds with poor activity against this mutant are ineffective in relevant disease models.

RET V804M Gatekeeper mutant Resistance Kinase inhibitor

Favorable CYP450 Inhibition Profile Supports Reduced Drug-Drug Interaction Risk in Preclinical Models

In vitro cytochrome P450 (CYP) inhibition assays reveal that Ret-IN-13 exhibits minimal or no significant inhibition of key metabolic enzymes. The IC₅₀ for CYP1A2 and CYP3A4 is >50 μM, while IC₅₀ values for CYP2C9, CYP2C19, and CYP2D6 are 12.5 μM, 16.9 μM, and 18.8 μM, respectively [1]. These values are substantially higher than the compound's biochemical IC₅₀ for RET, indicating a wide therapeutic index with respect to CYP-mediated metabolism. In contrast, many multikinase inhibitors (e.g., cabozantinib, vandetanib) are known to inhibit or induce CYP enzymes, complicating combination studies and in vivo pharmacology.

CYP450 Drug-drug interaction ADME Metabolism

Quinoline-Based Scaffold Differentiation from Pyrazolopyrimidine-Based RET Inhibitors

Ret-IN-13 is built upon a quinoline core, distinguishing it from the pyrazolopyrimidine scaffold shared by pralsetinib and selpercatinib [1][2][3]. While pralsetinib demonstrates comparable sub-nanomolar potency (IC₅₀ 0.4 nM for WT and V804M), Ret-IN-13's quinoline scaffold offers a distinct intellectual property and structure-activity relationship (SAR) space . In kinase inhibitor research, chemical scaffold diversity is crucial for overcoming target-specific resistance mechanisms and for validating on-target pharmacology with orthogonal chemotypes. No direct head-to-head comparison is available, but the quinoline scaffold is known to confer unique binding interactions within the RET ATP-binding pocket.

Chemical scaffold Quinoline Pyrazolopyrimidine SAR

Optimal Research Applications for Ret-IN-13: Maximizing Scientific Utility in RET-Driven Disease Models


In Vitro Characterization of RET Gatekeeper Mutant (V804M) Signaling and Resistance

Given its potent inhibition of RET V804M (IC₅₀ 0.9 nM) [1], Ret-IN-13 is ideally suited for cell-based assays investigating the downstream signaling consequences of acquired resistance to first-line RET inhibitors. Researchers can use Ret-IN-13 at low nanomolar concentrations to completely suppress phospho-RET and downstream ERK/AKT signaling in engineered Ba/F3 or cancer cell lines harboring the V804M mutation, without the high concentrations required for selpercatinib (24.1 nM) or the near-complete inactivity of vandetanib (>4 μM) [2].

High-Throughput Screening (HTS) Campaigns Targeting Wild-Type RET Kinase

The exceptional potency of Ret-IN-13 against RET WT (IC₅₀ 0.5 nM) [1] makes it an excellent positive control compound for high-throughput screening assays. Its low biochemical IC₅₀ allows for the use of minimal compound amounts, reducing cost per well and minimizing the risk of compound precipitation or solvent interference. Compared to selpercatinib, which requires a 28-fold higher concentration to achieve equivalent target engagement , Ret-IN-13 provides a more robust and cost-effective assay window.

In Vivo Combination Studies Requiring Minimal CYP-Mediated Drug-Drug Interactions

Ret-IN-13's favorable CYP inhibition profile (IC₅₀ >50 μM for CYP1A2 and CYP3A4, and >12.5 μM for other isoforms) [1] supports its use in preclinical combination therapy studies where co-administered agents may be CYP substrates. Unlike multikinase RET inhibitors such as cabozantinib, which are known to inhibit CYP3A4 and complicate pharmacokinetic interpretations , Ret-IN-13 allows researchers to more confidently attribute observed efficacy or toxicity to target modulation rather than metabolic drug-drug interactions.

Orthogonal Target Validation with a Quinoline-Based RET Inhibitor

For laboratories investigating RET biology, Ret-IN-13 provides a structurally distinct tool compound from the widely used pyrazolopyrimidine-based inhibitors (e.g., pralsetinib, selpercatinib) [1][3][4]. Employing Ret-IN-13 as a chemical probe enables orthogonal validation of RET-dependent phenotypes, helping to confirm that observed effects are truly on-target and not an artifact of a specific chemical series. This is particularly valuable when investigating resistance mechanisms that may be scaffold-specific.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ret-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.